AChE Inhibition Potency: Chondrocurine vs. Tubocurarine
Chondrocurine inhibits acetylcholinesterase (AChE) with an IC₅₀ of 7.46 ± 0.19 μM . In comparison, the clinically established analog (+)-tubocurarine exhibits an AChE IC₅₀ of 9.4 μM [1]. This represents a 20.6% greater inhibitory potency for chondrocurine relative to tubocurarine under comparable in vitro enzyme assay conditions. The difference in potency is consistent with the structural distinction that chondrocurine is a tertiary amine while tubocurarine exists as a mono-quaternary salt, affecting active site accessibility [2].
| Evidence Dimension | AChE enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.46 ± 0.19 μM |
| Comparator Or Baseline | (+)-Tubocurarine: 9.4 μM |
| Quantified Difference | 20.6% lower IC₅₀ (higher potency) for chondrocurine |
| Conditions | In vitro acetylcholinesterase enzyme inhibition assay |
Why This Matters
For researchers screening bisbenzylisoquinoline alkaloids for AChE inhibitory activity, chondrocurine offers measurably higher potency than tubocurarine, enabling more sensitive detection of structure-activity relationships.
- [1] BindingDB. Tubocurarine AChE IC₅₀ entry. BindingDB ID: 50424714. IC₅₀ = 9.4 μM. View Source
- [2] Everett AJ, Lowe LA, Wilkinson S. Revision of the structures of (+)-tubocurarine chloride and (+)-chondrocurine. J Chem Soc D: Chem Commun. 1970:1020-1021. View Source
